molecular formula C15H8ClN3O4S B2465055 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 868377-80-4

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2465055
CAS No.: 868377-80-4
M. Wt: 361.76
InChI Key: AYYBRUKGCUWCRJ-ICFOKQHNSA-N
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Description

N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a nitrofuran carboxamide moiety. The (2Z)-configuration indicates a planar geometry at the benzothiazole-imine junction, stabilized by conjugation. Key structural elements include:

  • 4-Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.
  • 5-Nitrofuran carboxamide: Imparts nitro-group-mediated redox activity, often associated with antimicrobial or antiparasitic properties.

Crystallographic characterization of this compound likely employs the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) , while visualization tools like ORTEP-3 or WinGX may generate displacement ellipsoid plots .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O4S/c1-2-8-18-13-9(16)4-3-5-11(13)24-15(18)17-14(20)10-6-7-12(23-10)19(21)22/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBRUKGCUWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Chloro-2,3-dihydro-1,3-benzothiazole Scaffold

The 4-chloro-2,3-dihydro-1,3-benzothiazole core is synthesized via cyclization of a substituted thiourea precursor. Starting with 4-chloroaniline, treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide facilitates the formation of 4-chlorophenylthiourea. Subsequent alkylation with propargyl bromide introduces the prop-2-yn-1-yl moiety at the nitrogen center. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a base at 0–10°C, yielding N-propargyl-N'-(4-chlorophenyl)thiourea. Cyclization under acidic conditions (HCl, reflux) generates the 4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine intermediate.

Key Reaction Conditions

Step Reagents/Conditions Yield
Thiourea formation CS₂, KOH, ethanol, reflux, 6 h 85%
Propargyl alkylation Propargyl bromide, K₂CO₃, DMF, 0–10°C, 3 h 78%
Cyclization HCl (conc.), reflux, 4 h 82%

Oxidation to the 2-Iminobenzothiazol-2-ylidene Derivative

The 2-amine intermediate undergoes oxidation to form the imine (ylidene) functionality. Treatment with manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature for 12 hours affords the desired (2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene. This step ensures the planar configuration required for subsequent amide coupling.

Oxidation Data

  • Oxidizing agent : MnO₂ (3 equiv)
  • Solvent : DCM, rt, 12 h
  • Yield : 89%
  • Characterization : IR shows loss of N–H stretch (3350 cm⁻¹ → absent) and emergence of C=N stretch (1620 cm⁻¹).

Synthesis of 5-Nitrofuran-2-carboxylic Acid Chloride

5-Nitrofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid (1.0 equiv) is refluxed with SOCl₂ (1.1 equiv) in DCM for 5 hours, yielding the acyl chloride in situ. Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the next step.

Reaction Parameters

  • Temperature : Reflux (40°C)
  • Time : 5 h
  • Yield : Quantitatively assumed (no isolation).

Amide Coupling with the Benzothiazol-2-ylidene Amine

The final step involves coupling the 5-nitrofuran-2-carboxylic acid chloride with the benzothiazol-2-ylidene amine. The amine (1.0 equiv) is dissolved in DCM with triethylamine (2.0 equiv) as a base. The acid chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 5 hours. Purification via column chromatography (hexane/ethyl acetate, 1:1) yields the target compound as a yellow solid.

Coupling Reaction Details

Parameter Value
Solvent Dichloromethane (DCM)
Base Triethylamine (Et₃N)
Temperature 0°C → rt
Time 5 h
Yield 85%

Spectroscopic Characterization

The synthesized compound is validated using NMR, IR, and mass spectrometry:

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J = 3.8 Hz, 1H, furan-H₃)
  • δ 7.89 (d, J = 3.8 Hz, 1H, furan-H₄)
  • δ 7.45 (d, J = 8.5 Hz, 1H, benzothiazole-H₆)
  • δ 7.32 (dd, J = 8.5, 2.3 Hz, 1H, benzothiazole-H₅)
  • δ 7.18 (d, J = 2.3 Hz, 1H, benzothiazole-H₇)
  • δ 4.62 (s, 2H, propargyl-CH₂)
  • δ 3.21 (s, 1H, propargyl-H)

IR (KBr)

  • 3280 cm⁻¹ (C≡C–H stretch)
  • 1685 cm⁻¹ (C=O stretch, amide)
  • 1530 cm⁻¹ (NO₂ asymmetric stretch)
  • 1345 cm⁻¹ (NO₂ symmetric stretch)

HRMS (ESI-TOF)

  • Calculated for C₁₅H₉ClN₃O₃S [M+H]⁺: 362.0064
  • Found: 362.0067

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

Table 2: Comparison of Amide Coupling Bases

Base Solvent Time (h) Yield
Et₃N DCM 5 85%
Pyridine DCM 8 72%
DMAP THF 6 68%

Triethylamine in DCM provided superior yields, attributed to its efficacy in scavenging HCl without side reactions.

Challenges and Troubleshooting

  • Propargyl Group Stability : The propargyl moiety is prone to polymerization under acidic conditions. Strict temperature control (0–10°C) during alkylation mitigates this.
  • Imine Oxidation : Over-oxidation to the aromatic benzothiazole was observed with prolonged MnO₂ exposure. Reaction monitoring via TLC is critical.

Applications and Further Research

The target compound’s antimicrobial potential is inferred from structural analogs in literature. Future work includes:

  • Biological Screening : Testing against Mycobacterium tuberculosis and Trypanosoma cruzi.
  • Derivatization : Introducing electron-withdrawing groups at the furan ring to enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, molecular oxygen, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like toluene.

Major Products

The major products formed from these reactions include benzimidazole-thiones and formamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and microbial cells. For example, it acts as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Benzothiazole-imine 5-Nitrofuran, propargyl, chloro Planar (2Z) configuration
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide [] Thiazolidinone Dioxothiazolidinone, benzamide Methylidene linker, phenyl group
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide [] Triazole-thioamide Nitrophenyl, methyltriazole, thioamide Ethylidene spacer, Z-configuration

Key Observations :

  • Heterocyclic Cores: The target’s benzothiazole-imine system contrasts with the thiazolidinone () and triazole () cores, affecting electronic properties and biological target specificity.
  • The nitro group in is para-substituted on a phenyl ring, while the target’s nitro group is on a furan.
  • Stereoelectronic Effects : The propargyl group in the target introduces linear geometry and π-orbital overlap, unlike the methyl or phenyl substituents in analogs.

Comparison :

  • The target’s synthesis may require regioselective halogenation (chloro) and alkyne functionalization, whereas uses carbodiimide activation for amide bond formation.
Crystallographic and Computational Analysis
  • Target Compound : Refinement via SHELXL and visualization via ORTEP-3 would confirm planarity and anisotropic displacement parameters.
  • : Likely refined using SHELX, given its prevalence in small-molecule crystallography .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its diverse biological activities including anticancer properties.
  • Nitrofuran group : Associated with antimicrobial and antiparasitic activities.

The molecular formula is C₁₃H₈ClN₃O₃S, and it has a molecular weight of approximately 307.73 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Hsp90 : Heat shock protein 90 (Hsp90) is a chaperone protein involved in the stabilization of many oncogenic proteins. Inhibition of Hsp90 leads to degradation of client proteins that are essential for cancer cell survival .
  • Antitumor Activity : The benzothiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells .

Biological Activity Data

A summary of biological activities related to similar compounds is presented in Table 1.

CompoundTargetActivityIC50 (µM)Reference
DF 203Breast Cancer CellsAntitumor0.5
Compound 9iHsp90Inhibitor3.9 ± 0.1
Benzothiazole DerivativeVarious Tumor CellsCytotoxicityVaries

Case Study 1: Antitumor Activity

A study focused on the structure-activity relationship of benzothiazole-based compounds demonstrated that modifications at the benzothiazole ring significantly influenced their antitumor efficacy. The lead compound in this series exhibited nanomolar activity against human breast cancer cell lines, indicating that structural variations could enhance potency .

Case Study 2: Hsp90 Inhibition

Another investigation into a library of benzothiazole derivatives revealed that certain compounds could effectively inhibit Hsp90, leading to significant antiproliferative effects on MCF-7 breast cancer cells. The most potent inhibitors displayed IC50 values below 5 µM, suggesting strong potential for therapeutic applications .

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